Methods: The synthesis of KI696 involves a multi-step chemical process that begins with the design of fragments known to bind to KEAP1. The compound's synthesis was optimized to enhance its binding affinity and selectivity. Key steps include:
Technical Details: The binding affinity of KI696 for KEAP1 was determined using biochemical assays, revealing nanomolar affinity. The compound's stereochemistry was also confirmed through NMR spectroscopy .
Structure: KI696 is characterized by a sulfonamide functional group that is essential for its interaction with the KEAP1 protein. The compound's molecular formula is C₁₄H₁₅N₃O₃S, and it features a complex arrangement allowing for effective binding to the KEAP1 protein.
Data:
Reactions: KI696 primarily acts by inhibiting the interaction between KEAP1 and NRF2, leading to increased levels of NRF2 in cells. This mechanism involves:
Technical Details: The efficacy of KI696 in disrupting this interaction has been quantified using assays that measure NRF2 levels in various cell lines treated with different concentrations of the compound .
The mechanism by which KI696 exerts its effects involves several steps:
Physical Properties:
Chemical Properties:
KI696 has potential applications across several scientific domains:
The KEAP1-NRF2 pathway represents a master regulatory system governing cellular responses to oxidative and electrophilic stress. Kelch-like ECH-associated protein 1 (KEAP1) functions as a substrate adaptor for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets nuclear factor erythroid 2-related factor 2 (NRF2) for proteasomal degradation under basal conditions [3] [8]. KEAP1, a 69 kDa protein located at chromosome 19q13.2, possesses five critical domains: the N-terminal region (NTR), Broad-complex, Tramtrack, and Bric-à-brac (BTB) domain, intervening region (IVR), six Kelch/double glycine repeat (DGR) domains, and C-terminal region (CTR) [8]. The BTB domain facilitates KEAP1 homodimerization and CUL3 binding, while the Kelch/DGR domain mediates interaction with NRF2 through its ETGE and DLG motifs [9].
The KEAP1-NRF2 interaction operates through a sophisticated "hinge and latch" mechanism. Under homeostatic conditions, KEAP1 homodimers simultaneously bind both the high-affinity ETGE motif and the low-affinity DLG motif of NRF2, positioning NRF2 for efficient ubiquitination by the CUL3-RBX1 E3 ligase complex [8] [9]. Structural analyses reveal that KEAP1 and CUL3 form a heterotetrameric complex with 2:2 stoichiometry, with the BTB domain and 3-box of KEAP1 creating a hydrophobic groove that accommodates the N-terminal extension of CUL3 [9]. This intricate assembly ensures rapid NRF2 turnover, maintaining basal antioxidant responses. However, oxidative or electrophilic stress modifies critical cysteine residues in KEAP1 (C151 in BTB; C273 and C288 in IVR), inducing conformational changes that disrupt the DLG interaction and subsequent ubiquitination, allowing NRF2 accumulation and nuclear translocation [3] [8]. Nuclear NRF2 then heterodimerizes with small Maf proteins and binds antioxidant response elements (AREs), activating transcription of over 200 cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and xCT (SLC7A11) [6] [10].
Dysregulation of the KEAP1-NRF2 axis contributes significantly to various disease states through divergent mechanisms. Loss-of-function mutations in KEAP1 or gain-of-function mutations in NRF2 result in constitutive NRF2 activation, which is particularly prevalent in approximately 30% of non-small cell lung cancers (NSCLC) [6] [8]. This hyperactivation confers broad-spectrum therapeutic resistance by enhancing antioxidant capacity, drug efflux through upregulation of ATP-binding cassette transporters, and DNA repair mechanisms [6] [8]. Conversely, impaired NRF2 signaling due to KEAP1 overexpression or excessive oxidative stress contributes to neurodegenerative and neuropsychiatric disorders characterized by neuronal vulnerability to oxidative damage [1] [3].
In schizophrenia, KEAP1 underexpression and subsequent NRF2 hyperactivation correlate with elevated intracellular Fe²⁺, increased malondialdehyde (MDA) levels (indicating lipid peroxidation), and reduced glutathione (GSH) and glutathione peroxidase 4 (GPX4) activity, suggesting enhanced ferroptosis susceptibility [1]. Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, is mechanistically linked to KEAP1-NRF2-HO-1 pathway activation in neuronal injury models [1]. Furthermore, KEAP1-NRF2 dysfunction is implicated in aging processes, where declining NRF2 activity exacerbates oxidative damage accumulation, and in pathologies like diabetes, cardiovascular disease, and pulmonary fibrosis [3] [10]. The pathway thus functions as a "double-edged sword": protective against oxidative damage in normal physiology but potentially oncogenic when chronically activated [8].
KI696 emerged from a targeted effort to develop potent and selective non-covalent inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI). Developed through fragment-based drug design and structure-activity optimization, KI696 specifically targets the KEAP1 Kelch domain with exceptional affinity [5] [6]. Isothermal titration calorimetry (ITC) measurements established its dissociation constant (Kd) at 1.3 nM, making it one of the highest-affinity KEAP1 inhibitors known [5] [6].
Unlike electrophilic NRF2 inducers (e.g., sulforaphane or CDDO), which covalently modify KEAP1 cysteine residues (e.g., C151), KI696 acts as a competitive inhibitor by reversibly occupying the NRF2 ETGE motif binding pocket within the KEAP1 Kelch domain [5] [6] [7]. This mechanism allows precise disruption of KEAP1-NRF2 binding without irreversible KEAP1 modification or significant off-target effects. Comprehensive profiling demonstrated KI696's high selectivity; among 400 kinases, 50 ion channels, and 160 GPCRs tested, only minor cross-reactivity was observed with organic anion transporting polypeptide 1B1 (OATP1B1), the bile salt export pump (BSEP), and phosphodiesterase PDE3A [5]. Its physicochemical properties include a molecular weight of 550.63 g/mol (C₂₈H₃₀N₄O₆S), good solubility in DMSO (50 mg/mL), and stability suitable for in vitro and in vivo research applications [5].
Table 1: Key Chemical and Biological Properties of KI696
Property | Value/Description | Source/Assay |
---|---|---|
CAS Number | 1799974-70-1 | Chemical database |
Molecular Formula | C₂₈H₃₀N₄O₆S | Elemental analysis |
Molecular Weight | 550.63 g/mol | Mass spectrometry |
Mechanism of Action | Competitive Kelch domain inhibitor | ITC, TR-FRET |
KEAP1 Binding Kd | 1.3 nM | Isothermal Titration Calorimetry |
HO-1 mRNA EC₅₀ | 16 nM (human bronchial epithelial cells) | RT-PCR |
NQO1 mRNA EC₅₀ | 22 nM (human bronchial epithelial cells) | RT-PCR |
GCLM mRNA EC₅₀ | 36 nM (human bronchial epithelial cells) | RT-PCR |
Solubility | 50 mg/mL in DMSO | Experimental determination |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: